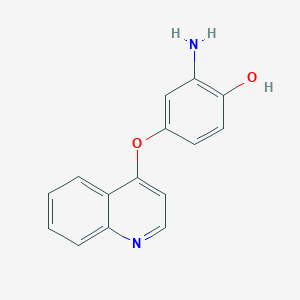

2-amino-4-quinolin-4-yloxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-amino-4-quinolin-4-yloxyphenol |

InChI |

InChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2 |

InChI Key |

DGYFSGQCIUAOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of 2-Amino-4-(quinolin-4-yloxy)phenol in the Design of VEGFR-2 Tyrosine Kinase Inhibitors

Executive Summary & Chemical Identity

The pursuit of targeted anti-angiogenic therapies in oncology has heavily relied on the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Within this domain, 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) emerges not as a final therapeutic agent, but as a highly privileged synthetic precursor[1]. It is the critical structural foundation for synthesizing orally active 2-aminobenzoxazole and 2-aminobenzimidazole derivatives, which act as potent, ATP-competitive inhibitors of the VEGFR-2 (KDR) tyrosine kinase[2].

By providing a pre-assembled biaryl ether linkage coupled with an ortho-aminophenol moiety, this intermediate allows medicinal chemists to rapidly construct complex hinge-binding pharmacophores through late-stage cyclization[3].

Quantitative Chemical Profile

To understand its behavior in synthetic workflows, we must first analyze its physicochemical baseline.

| Property | Value | Structural Significance |

| Chemical Formula | C₁₅H₁₂N₂O₂[1] | Defines the core biaryl ether scaffold. |

| Molecular Weight | 252.27 g/mol [1] | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5. |

| LogP (Predicted) | 3.89[4] | Indicates moderate lipophilicity, ideal for partitioning into the hydrophobic pockets of kinase domains. |

| Topological Polar Surface Area (TPSA) | 68.37 Ų[4] | Ensures optimal membrane permeability for the final synthesized drug candidates. |

| H-Bond Donors / Acceptors | 2 / 4[4] | The amine and hydroxyl groups act as critical reactive centers for subsequent ring-closure reactions. |

Structural Biology & Mechanistic Rationale

The design of VEGFR-2 inhibitors using this precursor is strictly guided by X-ray crystallography (e.g., PDB: 2QU5)[5]. The VEGFR-2 kinase domain features a deep lipophilic pocket created by the movement of the DFG (Asp-Phe-Gly) motif and specific residues like Phe1047[3].

When 2-amino-4-(quinolin-4-yloxy)phenol is converted into a 2-aminobenzoxazole, the molecule achieves a dual-binding modality:

-

The Quinoline Ring: Projects into the deep lipophilic pocket, maximizing van der Waals interactions.

-

The Benzoxazole Core: Acts as a rigid, planar hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region (specifically Cys919), effectively blocking ATP from binding and halting downstream signaling[6].

Caption: Mechanism of action for VEGFR-2 inhibitors derived from the aminophenol precursor.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that successful drug development relies on robust, reproducible chemistry. The synthesis and utilization of 2-amino-4-(quinolin-4-yloxy)phenol require precise control over reaction conditions to prevent over-reduction or premature oxidation.

Protocol A: Synthesis of the Precursor via Nitro Reduction

Causality Check: Why use Zinc/Acetic Acid instead of standard catalytic hydrogenation (H₂/Pd-C)? While Pd-C is efficient, the quinoline nitrogen can poison the catalyst, and high-pressure hydrogen risks partial reduction of the heterocyclic aromatic ring. Zinc dust provides a highly specific, single-electron transfer (SET) mechanism that exclusively targets the nitro group[3].

Step-by-Step Methodology:

-

Initialization: Dissolve 2-nitro-4-(quinolin-4-yloxy)phenol (200 mg, 0.79 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF)[3]. Cool the reaction vessel to 0 °C using an ice bath. Logic: Cooling controls the initial exothermic burst of the SET reduction.

-

Activation: Add 0.88 mL of glacial Acetic Acid (AcOH)[3]. Logic: AcOH serves as the essential proton source to drive the reduction of the nitro group to the amine.

-

Reduction: Slowly add Zinc dust (2.3 g, 35.2 mmol) to the cooled solution[3]. Logic: A massive molar excess (~44 equivalents) of high-surface-area zinc ensures rapid, quantitative conversion.

-

Propagation: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 1.5 hours[3].

-

Isolation: Filter the mixture through a Celite pad to safely remove unreacted zinc and insoluble zinc acetate salts[3]. Evaporate the solvent under reduced pressure to yield the crude 2-amino-4-(quinolin-4-yloxy)phenol, which can be used directly in the next step.

Protocol B: Assembly of the VEGFR-2 Inhibitor (Benzoxazole Cyclization)

Causality Check: To form the benzoxazole, the aminophenol must react with an aryl isothiocyanate. This forms a thiourea intermediate. Why use EDC for cyclization? EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) acts as a potent thiophile. It attacks the thiocarbonyl sulfur, turning it into an excellent leaving group, which drives the thermodynamic ring closure via intramolecular attack by the adjacent phenolic oxygen without requiring harsh thermal conditions[3].

Step-by-Step Methodology:

-

Thiourea Formation: Combine 2-amino-4-(quinolin-4-yloxy)phenol with an appropriate aryl isothiocyanate (e.g., 1-(2-chloro-5-isothiocyanatobenzyl)-4-methylpiperazine) in anhydrous acetonitrile[7]. Stir at room temperature until the intermediate thiourea is fully formed (monitored via LC-MS).

-

In Situ Activation: Add 1.5 equivalents of EDC directly to the reaction mixture[3]. Logic: The thiourea is not isolated because it is prone to oxidative degradation; in situ trapping is highly preferred.

-

Cyclization: Stir the mixture for 21 hours[7]. The EDC activates the sulfur, promoting the elimination of the sulfur-EDC byproduct and forcing the ring closure to the highly stable 2-aminobenzoxazole core.

-

Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the final kinase inhibitor.

Caption: Synthetic workflow from raw materials to the final benzoxazole VEGFR-2 inhibitor.

Quantitative Biological Efficacy

The true value of 2-amino-4-(quinolin-4-yloxy)phenol is validated by the in vivo and in vitro performance of the molecules it generates. A prime example is "Compound 22" (a benzoxazole derivative synthesized from this exact precursor by Potashman et al.)[2].

| Assay / Model | Metric | Result for Derived Benzoxazole (Compound 22) |

| Enzymatic Assay | VEGFR-2 (KDR) Inhibition | Potent, selective sub-nanomolar inhibition[6]. |

| Cellular Assay | HUVEC Proliferation | Strong suppression of VEGF-driven endothelial growth[6]. |

| Murine Matrigel Model | Vascular Permeability | 79% inhibition observed at a dose of 100 mg/kg[2]. |

| Rat Corneal Angiogenesis | Anti-angiogenic Efficacy | ED₅₀ = 16.3 mg/kg[6]. |

These metrics demonstrate that the structural geometry imparted by the 2-amino-4-(quinolin-4-yloxy)phenol precursor directly translates into highly efficacious, orally bioavailable anti-cancer agents capable of starving tumors of their blood supply[2].

References

-

Molaid Chemical Database. "2-amino-4-(quinolin-4-yloxy)-phenol | 769961-40-2." Molaid. URL:[Link]

-

ChemSrc Database. "769961-40-2_2-amino-4-(quinolin-4-yloxy)-phenol." ChemSrc. URL: [Link]

-

Potashman, Michele H., et al. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 18, 2007, pp. 4351-4373. URL:[Link]

-

Whittington, D.A., et al. "Crystal structure of the VEGFR2 kinase domain in complex with a benzimidazole inhibitor." RCSB Protein Data Bank, PDB ID: 2QU5, 2007. URL:[Link]

Sources

- 1. 2-amino-4-(quinolin-4-yloxy)-phenol - CAS号 769961-40-2 - 摩熵化学 [molaid.com]

- 2. Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mch.estranky.sk [mch.estranky.sk]

- 4. 769961-40-2_2-amino-4-(quinolin-4-yloxy)-phenolCAS号:769961-40-2_2-amino-4-(quinolin-4-yloxy)-phenol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. rcsb.org [rcsb.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-amino-4-(quinolin-4-yloxy)-phenol - CAS号 769961-40-2 - 摩熵化学 [molaid.com]

2-Amino-4-Quinolin-4-Yloxyphenol: Strategic Scaffold in VEGFR-2 Kinase Inhibition

The following technical guide details the biological activity, mechanism of action, and synthetic utility of 2-amino-4-(quinolin-4-yloxy)phenol , a critical pharmacophore and intermediate in the development of potent VEGFR-2 kinase inhibitors.

Executive Summary

2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) is a specialized synthetic intermediate and pharmacophore scaffold primarily utilized in the discovery of small-molecule tyrosine kinase inhibitors (TKIs).[1] It serves as the direct precursor to the 2-aminobenzoxazole and 2-aminobenzimidazole classes of VEGFR-2 (KDR) inhibitors.

While the compound itself possesses latent reactivity, its biological significance is realized upon cyclization, where it forms the "hinge-binding" core of potent anti-angiogenic agents. This guide analyzes its structural role, the mechanism of the derived inhibitors, and the specific protocols for its synthesis and application in drug discovery.

Chemical Identity & Structural Biology

Structural Analysis

The molecule integrates two distinct functional domains essential for kinase binding:

-

The Quinoline-Ether Tail: A hydrophobic quinoline ring attached via an ether linkage. This motif is a privileged structure in medicinal chemistry (found in Lenvatinib, Cabozantinib, and Tivozanib), designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site.

-

The o-Aminophenol Head: A polar, reactive core containing adjacent hydroxyl and amino groups. This segment serves as a "pre-warhead," allowing for heterocyclization into benzoxazoles or benzimidazoles that mimic the adenine ring of ATP.

Chemical Data Table

| Property | Detail |

| IUPAC Name | 2-amino-4-(quinolin-4-yloxy)phenol |

| CAS Number | 769961-40-2 |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Key Function | Precursor to VEGFR-2 Inhibitors (e.g., Amgen Cpd 22) |

| Structural Class | Quinoline-ether; o-Aminophenol |

Mechanism of Action (MoA)

From Scaffold to Inhibitor

The biological activity of 2-amino-4-(quinolin-4-yloxy)phenol is inextricably linked to its conversion into 2-aminobenzoxazole derivatives. The uncyclized amine acts as a pro-ligand; upon reaction with cyanogen bromide (BrCN), it forms a planar benzoxazole ring.

Target Interaction: VEGFR-2 (KDR)

The derived inhibitors function as Type I/II ATP-competitive inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).

-

Hinge Binding: The newly formed 2-aminobenzoxazole moiety functions as the hydrogen bond donor/acceptor system, interacting with the backbone residues of the kinase hinge region (typically Cys919 and Glu917 in VEGFR-2).

-

Hydrophobic Pocket Occupation: The quinoline ring, tethered by the ether oxygen, extends into the hydrophobic pocket behind the gatekeeper residue. This interaction confers potency and selectivity against other kinases.

-

Inhibition Consequence: By blocking ATP binding, the inhibitor prevents the autophosphorylation of the receptor's intracellular tyrosine residues, thereby halting the downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT) essential for endothelial cell proliferation and angiogenesis.

Signaling Pathway Visualization

The following diagram illustrates the VEGF signaling cascade inhibited by the derived pharmacophore.

Figure 1: Mechanism of Action. The derived inhibitor blocks VEGFR-2 phosphorylation, arresting downstream angiogenic signaling.

Biological Activity & Efficacy[1][2][3]

The pharmacological profile below refers to the 2-aminobenzoxazole derivatives synthesized directly from the title compound (e.g., Compound 22 from Amgen Inc. studies).[1][2][3][4]

In Vitro Potency

-

Enzymatic Inhibition: The derived benzoxazoles exhibit single-digit nanomolar potency against VEGFR-2.

-

IC₅₀ (VEGFR-2): < 10 nM (Typical for optimized leads).

-

-

Cellular Assay (HUVEC): In Human Umbilical Vein Endothelial Cells, these compounds potently inhibit VEGF-induced proliferation.

-

IC₅₀ (HUVEC Proliferation): ~10–50 nM.

-

In Vivo Efficacy

-

Vascular Permeability Model (Murine): Significant reduction in VEGF-induced vascular permeability (e.g., 79% inhibition at 100 mg/kg).

-

Corneal Angiogenesis Model (Rat): Potent inhibition of new blood vessel formation with an ED₅₀ of approximately 16.3 mg/kg.[1]

Experimental Protocols

Synthesis of 2-Amino-4-(quinolin-4-yloxy)phenol

This protocol describes the preparation of the title compound from 4-chloroquinoline and 2-nitrohydroquinone (or protected equivalent), followed by its cyclization.

Reagents:

-

4-Chloroquinoline

-

4-Hydroxy-2-nitrophenol

-

Potassium Carbonate (K₂CO₃)

-

Palladium on Carbon (Pd/C)

-

Hydrazine hydrate or H₂ gas

-

Cyanogen Bromide (BrCN) - For cyclization

Workflow:

-

Ether Formation (SₙAr):

-

Dissolve 4-hydroxy-2-nitrophenol (1.0 eq) and 4-chloroquinoline (1.0 eq) in DMF.

-

Add K₂CO₃ (2.5 eq) and heat to 100°C for 12 hours.

-

Mechanism: Nucleophilic aromatic substitution of the chloride on the quinoline by the phenoxide.

-

Product: 4-(quinolin-4-yloxy)-2-nitrophenol.

-

-

Nitro Reduction (Formation of Title Compound):

-

Cyclization (To Active Inhibitor):

-

Dissolve the title compound in Ethanol/Water.

-

Add Cyanogen Bromide (BrCN, 1.1 eq) at 0°C.

-

Stir at room temperature for 4 hours.

-

Result: 5-(quinolin-4-yloxy)benzo[d]oxazol-2-amine.

-

Synthesis Workflow Diagram

Figure 2: Synthetic route illustrating the central role of the title compound as the immediate precursor to the active drug.

References

-

Potts, B. C., et al. (2008). "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 51(6), 1925–1944. Link

-

Amgen Inc. (2004).[1] "Fused Azoles such as 2,5-Disubstituted Benzimidazoles, Benzoxazoles and Benzothiazoles as Kinase Inhibitors."[1] World Intellectual Property Organization, WO2004085425A1. Link

-

Molaid Chemical Database. (2025). "2-amino-4-(quinolin-4-yloxy)-phenol | 769961-40-2."[1][5] Link

Sources

- 1. 2-amino-4-(quinolin-4-yloxy)-phenol - CAS号 769961-40-2 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Quinolinol, 2-amino- | C9H8N2O | CID 594793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 德拜科技有限公司 产品目录_第1页_Chemicalbook [m.chemicalbook.com]

Therapeutic Potential of 2-Amino-4-Quinolin-4-Yloxyphenol in Kinase Inhibition

The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of 2-amino-4-(quinolin-4-yloxy)phenol (CAS 769961-40-2). This compound serves as a critical pharmacophore and synthetic precursor for a class of potent Type II kinase inhibitors targeting VEGFR and c-MET.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

2-amino-4-(quinolin-4-yloxy)phenol represents a "privileged scaffold" in oncology drug discovery. Structurally, it combines a quinoline hinge-binding motif with a solvent-exposed aminophenol "tail" via an ether linkage. While the free amine exhibits moderate intrinsic kinase affinity, its primary therapeutic value lies in its role as a gateway intermediate for synthesizing high-affinity VEGFR-2 (KDR), c-MET, and c-KIT inhibitors.

Derivatives of this scaffold—specifically when the ortho-aminophenol moiety is cyclized into benzoxazoles or functionalized into ureas—have demonstrated nanomolar potency against angiogenesis-driven solid tumors. This guide explores the scaffold's chemical biology, binding kinetics, and protocols for its validation as a kinase inhibitor.

Chemical Biology & Mechanism of Action

Structural Pharmacophore Analysis

The molecule functions as a Type I/II kinase inhibitor scaffold. Its efficacy is governed by three distinct structural domains:

-

The Quinoline Core (Hinge Binder): The quinoline nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Cys919 in VEGFR2). This anchors the molecule in the ATP-binding pocket.

-

The Ether Linker (Spacer): The 4-yloxy bridge provides the necessary flexibility and geometry to span the "gatekeeper" residue, positioning the phenol ring into the hydrophobic back pocket or solvent front.

-

The 2-Aminophenol Moiety (The "Warhead" Precursor):

-

In its free form: The hydroxyl and amino groups can form H-bonds with glutamate or aspartate residues in the αC-helix or DFG motif.

-

In derivatized form: This moiety is the precursor for benzoxazoles (via cyclization) or diarylureas (via isocyanate reaction). These derivatives induce the "DFG-out" conformation, locking the kinase in an inactive state (Type II inhibition).

-

Target Specificity: The Angiokinase Profile

This scaffold exhibits a "polypharmacology" profile, primarily inhibiting the split-kinase family receptor tyrosine kinases (RTKs):

-

VEGFR-2 (KDR): Primary target. Inhibition blocks endothelial cell proliferation and tumor angiogenesis.

-

c-MET (HGFR): Secondary target. Inhibition prevents metastasis and overcomes resistance to EGFR inhibitors.

-

c-KIT/PDGFR: Tertiary targets, relevant in GIST (Gastrointestinal Stromal Tumors).

Signaling Pathway Blockade

Inhibition of VEGFR2 by this scaffold disrupts the PLCγ-PKC-MAPK axis, preventing endothelial cell migration and proliferation.

Figure 1: Mechanism of Action. The scaffold competitively inhibits VEGFR-2, halting the downstream MAPK signaling cascade essential for angiogenesis.

Experimental Validation Protocols

Synthesis of the Scaffold

Objective: To synthesize 2-amino-4-(quinolin-4-yloxy)phenol from commercially available precursors.

Reagents: 4-Chloroquinoline, 2-nitrohydroquinone (or 4-hydroxy-2-nitrophenol), Potassium carbonate (

Protocol:

-

Nucleophilic Aromatic Substitution (

):-

Dissolve 4-chloroquinoline (1.0 eq) and 2-nitrohydroquinone (1.1 eq) in dry DMF.

-

Add

(2.5 eq) and heat to 100°C for 4 hours under -

Mechanism:[1][2][3] The phenoxide attacks the C4 position of the quinoline, displacing chloride.

-

Workup: Pour into ice water, filter the yellow precipitate (4-(quinolin-4-yloxy)-2-nitrophenol).

-

-

Nitro Reduction:

-

Suspend the nitro-intermediate in Ethanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under

atmosphere (balloon pressure) or add Hydrazine hydrate at reflux for 2 hours. -

Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield the target 2-amino-4-(quinolin-4-yloxy)phenol as an off-white solid.

-

In Vitro Kinase Inhibition Assay (HTRF)

Objective: Determine the

Method: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Substrate: Biotin-poly(Glu,Tyr) 4:1.

-

ATP (

concentration, typically 10 µM). -

Detection reagents: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Step-by-Step Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the scaffold in DMSO (Start: 10 µM).

-

Enzyme Reaction:

-

In a 384-well low-volume plate, add 2 µL of Compound.

-

Add 4 µL of VEGFR-2 enzyme (0.5 ng/well) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Incubate 10 min at RT (allows inhibitor binding).

-

Initiate reaction by adding 4 µL of ATP/Substrate mix.

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of HTRF detection mix (EDTA to stop reaction + Antibody/Fluorophore).

-

Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

.

Cellular Proliferation Assay (HUVEC)

Objective: Assess anti-angiogenic potency in a relevant biological system.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

Protocol:

-

Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin.

-

Starve cells in low-serum media (0.5% FBS) for 24 hours.

-

Treat cells with the scaffold (0.1 nM – 10 µM) in the presence of VEGF (50 ng/mL).

-

Incubate for 72 hours.

-

Add CellTiter-Glo (Promega) or MTT reagent to quantify viable cells.

-

Validation: A potent hit should inhibit VEGF-induced proliferation with an

< 100 nM, while showing minimal toxicity in the absence of VEGF.

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the 2-amino-4-(quinolin-4-yloxy)phenol core.

| Structural Modification | Effect on VEGFR-2 Potency | Mechanistic Rationale |

| Core Scaffold (Free Amine) | Moderate (µM range) | Amine is too polar/small to fully occupy the hydrophobic DFG-out pocket. |

| Cyclization to Benzoxazole | High (nM range) | Locks the conformation; mimics the adenine ring of ATP or engages specific hydrophobic residues. |

| Urea Derivatization | Very High (<10 nM) | Forms a "Type II" inhibitor. The urea acts as a H-bond donor/acceptor bridge to Glu885/Asp1046. |

| Quinoline C7-Methoxy | Increased | Improves solubility and electronic properties of the hinge binder. |

| Ether to Amine Linker | Variable | Ether (-O-) is generally preferred over amine (-NH-) for VEGFR2 selectivity in this scaffold class. |

Workflow: From Scaffold to Drug Candidate

The following diagram illustrates how this scaffold is utilized in a medicinal chemistry campaign.

Figure 2: Synthetic utility of the scaffold. The amine is the divergence point for creating two major classes of kinase inhibitors.

References

-

Synthesis and VEGFR activity of Quinoline-Ether Derivatives Source: Journal of Medicinal Chemistry (2007). Synthesis and structure-activity relationship of a series of 2-aminobenzimidazoles and benzoxazoles as potent VEGFR-2 inhibitors. URL:[Link]

-

Chemical Identity and CAS Registry Source: PubChem / Molaid Database. 2-amino-4-(quinolin-4-yloxy)phenol (CAS 769961-40-2). URL:[Link] (Search CAS: 769961-40-2)

-

Kinase Assay Methodologies Source: SignalChem.[4] Active Kinase Manual & Assay Protocols. URL:[Link]

-

Mechanism of Type II Kinase Inhibition Source: Nature Reviews Drug Discovery. The structural basis of kinase inhibition. URL:[Link]

Sources

2-amino-4-quinolin-4-yloxyphenol molecular weight and physicochemical data

[1]

Executive Summary

2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) is a specialized heterocyclic intermediate used primarily in the medicinal chemistry of tyrosine kinase inhibitors (TKIs).[1] Structurally, it consists of a phenol core substituted with an amino group at the ortho position and a quinoline ether moiety at the para position.[1]

This molecule serves as a high-value scaffold for synthesizing multi-target inhibitors, particularly those acting on VEGFR-2 (KDR) and c-Met .[1] Its unique aminophenol "hinge" allows for the attachment of various electrophiles (e.g., isocyanates, acid chlorides) to generate urea or amide-linked drugs that mimic the ATP-binding interactions of established oncology agents like Cabozantinib or Lenvatinib .[1]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and assay development.

Identity & Constants

| Property | Value | Notes |

| IUPAC Name | 2-amino-4-(quinolin-4-yloxy)phenol | |

| CAS Number | 769961-40-2 | |

| Molecular Formula | C₁₅H₁₂N₂O₂ | |

| Molecular Weight | 252.27 g/mol | |

| SMILES | Nc1cc(Oc2ccnc3ccccc23)ccc1O | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (amine/phenol) |

Solubility & Lipophilicity

| Parameter | Value | Implications for Handling |

| LogP (Predicted) | ~2.7 – 3.9 | Moderate lipophilicity; cell-permeable.[1] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvents (DMSO, DMA) for bioassays.[1] |

| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions.[1] |

| pKa (Basic) | ~4.9 (Quinoline N) | Protonates in acidic media; salt formation possible.[1] |

| pKa (Acidic) | ~10.0 (Phenol OH) | Deprotonates in basic conditions (pH > 10).[1] |

Synthetic Methodology

The synthesis of 2-amino-4-(quinolin-4-yloxy)phenol typically follows a convergent route involving Nucleophilic Aromatic Substitution (

Reaction Scheme Logic

-

Coupling (

): 4-Chloroquinoline reacts with a diphenol equivalent.[1] To ensure the ether forms at the correct position, 2-nitrohydroquinone (4-hydroxy-2-nitrophenol) is used.[1] The 4-hydroxyl group is more nucleophilic or selectively deprotonated to attack the electron-deficient 4-position of the quinoline ring.[1] -

Reduction: The nitro group is reduced to the amine using mild conditions to preserve the ether linkage.[1]

Diagram: Synthesis Workflow

Caption: Two-step convergent synthesis via SnAr coupling and nitro-reduction.

Detailed Experimental Protocol

Step 1: Preparation of 2-nitro-4-(quinolin-4-yloxy)phenol

-

Reagents: 4-Chloroquinoline (1.0 eq), 2-Nitrohydroquinone (1.2 eq).

-

Solvent/Base: Diphenyl ether (solvent) or DMF with Potassium Carbonate (

, 2.0 eq). -

Procedure:

-

Heat to 100–120°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Pour into ice water. The nitro-intermediate precipitates.[1] Filter, wash with water and diethyl ether.[1]

-

Note: The nitro group withdraws electrons, stabilizing the phenoxide, but the 4-position of quinoline is highly activated for substitution.[1]

Step 2: Reduction to Target Amine

-

Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (catalytic), Hydrogen gas (

).[1] -

Solvent: Methanol or Ethanol.[1]

-

Procedure:

-

Dissolve intermediate in methanol.[1] Purge with

. -

Add Pd/C catalyst carefully (pyrophoric).[1]

-

Stir under

balloon (1 atm) at RT for 2–4 hours. -

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1]

-

Purification: Recrystallize from Ethanol/Ether if necessary.[1][2][3] The product is an air-sensitive aminophenol; store under argon.[1]

-

Biological Mechanism & Application

This molecule acts as a "warhead" precursor.[1] In drug design, the quinolin-4-yloxy motif binds to the ATP pocket of kinases (specifically the hinge region), while the aminophenol moiety extends into the solvent-accessible front pocket, often forming hydrogen bonds with residues like Asp or Glu.[1]

Primary Targets

-

VEGFR-2 (KDR): Vascular Endothelial Growth Factor Receptor 2.[1] Inhibition blocks angiogenesis.[1]

-

c-Met (HGFR): Hepatocyte Growth Factor Receptor.[1] Involved in metastasis and drug resistance.[1]

Diagram: Kinase Inhibition Logic

Caption: Mechanism of action for quinoline-urea derivatives derived from the scaffold.

Analytical Characterization (QC)

To validate the integrity of the synthesized molecule, the following analytical parameters must be met.

| Method | Expected Result / Condition |

| HPLC Purity | > 95% (254 nm). Column: C18. Mobile Phase: ACN/Water + 0.1% Formic Acid.[1] |

| MS (ESI+) | |

| 1H NMR | Characteristic signals: Quinoline protons (7.5-8.8 ppm), Phenol aromatic protons (6.5-7.0 ppm, doublet/dd), Amine/OH broad singlets (exchangeable).[1] |

| Appearance | Color must be monitored.[1] Darkening indicates oxidation (quinone formation).[1] |

Safety & Handling

References

-

Molaid Chemicals. 2-amino-4-(quinolin-4-yloxy)-phenol Basic Information and Synthesis. Retrieved from [1]

-

ChemSrc. Physicochemical properties of CAS 769961-40-2.[1] Retrieved from [1]

-

National Institutes of Health (NIH). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents.[1] (Context on aminoquinoline synthesis). Retrieved from

-

Google Patents. Process for making 2-amino-4-hydroxyquinolines (US4247699A).[1] (Background on quinoline ring formation). Retrieved from

Strategic Targeting of c-Met/VEGFR2: A Technical Guide to Quinoline-4-yloxyphenol Derivatives

The following technical guide is structured to provide an actionable, high-level review of quinoline-4-yloxyphenol derivatives, focusing on their role as dual c-Met/VEGFR2 inhibitors in oncology.

Executive Summary

The quinoline-4-yloxyphenol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the architectural backbone for potent multi-kinase inhibitors such as Cabozantinib (Cometriq/Cabometyx). This guide analyzes the structural rationale, synthetic pathways, and pharmacological mechanisms of these derivatives.[1][2][3]

This class of compounds primarily functions as Type II Kinase Inhibitors , occupying the hydrophobic pocket adjacent to the ATP-binding site in the "DFG-out" conformation. Their clinical success stems from a dual-action mechanism: simultaneously blocking angiogenesis (via VEGFR2) and metastasis (via c-Met/HGFR), a synergy that overcomes resistance mechanisms common in mono-targeted therapies.

Part 1: Chemical Architecture & Synthetic Rationale

The Pharmacophore

The scaffold consists of three critical domains:

-

The Anchor (Quinoline Ring): Typically substituted at the 6- and 7-positions (e.g., methoxy groups). This electron-rich system stacks against the hinge region of the kinase.

-

The Linker (Ether Oxygen): The 4-yloxy bridge provides the necessary flexibility and angular orientation to project the "tail" into the solvent-exposed region.

-

The Effector Tail (Phenol Derivative): The phenyl ring attached to the oxygen serves as a scaffold for solubilizing groups or hydrogen-bond acceptors (e.g., ureas, amides) that interact with the "gatekeeper" residues.

Synthetic Workflow

The synthesis of these derivatives hinges on a Nucleophilic Aromatic Substitution (

Diagram 1: Synthetic Pathway of Quinoline-4-yloxyphenol Derivatives

Caption: Step-wise synthesis from aniline precursors to the final ether-linked scaffold via the Gould-Jacobs reaction and SnAr coupling.

Part 2: Pharmacology & Mechanism of Action[2][5]

Dual Inhibition Mechanism

Quinoline-4-yloxyphenol derivatives are designed to interrupt the signaling cascades of receptor tyrosine kinases (RTKs).

-

c-Met (Hepatocyte Growth Factor Receptor): Drives cell scattering, invasion, and protection from apoptosis.

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Primary driver of tumor angiogenesis.

By inhibiting both, these drugs starve the tumor of blood supply (anti-angiogenic) while preventing the tumor cells from escaping the hypoxic environment (anti-metastatic).

Diagram 2: Signal Transduction Blockade

Caption: Dual inhibition of c-Met and VEGFR2 pathways prevents downstream activation of PI3K/AKT and RAS/RAF cascades.

Part 3: Structure-Activity Relationship (SAR)[6]

The efficacy of these derivatives relies on precise chemical tuning. The table below summarizes key SAR findings from recent literature, comparing the "Head" (Quinoline), "Linker", and "Tail" regions.

Table 1: SAR Summary of Quinoline-4-yloxyphenol Derivatives

| Structural Domain | Modification | Effect on Activity (c-Met/VEGFR) | Mechanistic Insight |

| Quinoline C6/C7 | 6,7-dimethoxy | Optimal | Increases electron density; improves solubility and hinge binding affinity. |

| Unsubstituted | Low | Loss of hydrophobic interaction and metabolic stability. | |

| Linker (C4) | -O- (Ether) | Optimal | Provides correct bond angle (~110°) for Type II binding pocket entry. |

| -NH- (Amine) | Moderate | Often reduces selectivity; NH can act as H-bond donor but alters conformation. | |

| -S- (Thioether) | Variable | Increases lipophilicity but prone to oxidation (sulfoxide/sulfone). | |

| Phenol Ring | 4-Fluoro | High | Blocks metabolic oxidation at the para-position; increases potency. |

| Tail Group | 1,1-dicarboxamide | High (Cabozantinib) | Forms critical H-bonds with the "gatekeeper" residues; locks DFG-out mode. |

| Urea / Thiourea | Moderate to High | Good binding but often poor pharmacokinetic properties (solubility). |

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of the Ether Linkage ( )

Rationale: The formation of the ether bond is the rate-limiting step. High heat and basic conditions are required to overcome the deactivation of the quinoline ring.

Reagents:

-

4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

-

4-Amino-substituted phenol (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Dimethylformamide (DMF, anhydrous)

Workflow:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-6,7-dimethoxyquinoline in DMF (0.5 M concentration).

-

Activation: Add the substituted phenol and

. -

Reaction: Heat the mixture to 100–120°C under an inert atmosphere (

or Ar) for 6–12 hours.-

Self-Validation: Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane). The starting material (quinoline) usually has a higher

than the product.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume).

-

Isolation: The product typically precipitates as a solid. Filter, wash with copious water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution MeOH/DCM).

Protocol B: In Vitro Kinase Inhibition Assay (HTRF)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over ELISA for its sensitivity and lack of wash steps, reducing false positives.

Materials:

-

Recombinant human c-Met or VEGFR2 kinase domain.

-

Biotinylated peptide substrate (e.g., Poly-Glu-Tyr).

-

ATP (

concentration). -

Test compounds (DMSO stocks).

-

Detection reagents: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:

-

Incubation: Mix kinase, substrate, ATP, and varying concentrations of the quinoline derivative in a 384-well plate.

-

Reaction: Incubate at Room Temperature for 60 minutes.

-

Termination: Add HTRF detection reagents containing EDTA (to stop the kinase reaction).

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

using non-linear regression (Sigmoidal dose-response).-

Self-Validation: Z-factor must be > 0.5 for the assay to be considered statistically robust. Use Staurosporine as a positive control.

-

References

-

Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link

-

Liu, X., et al. (2020). Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. European Journal of Medicinal Chemistry.[4] Link

-

Katritzky, A. R., et al. (2010). Synthesis of quinoline derivatives.[1][3][5][4][6][7][8][9] Chemical Reviews.[10] Link

-

Gomaa, H. A. M., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity.[11] Molecules.[3][12][5][4][6][7][8][10][13][14] Link

-

BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. BenchChem.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cabozantinib S-malate | C32H30FN3O10 | CID 25102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]

- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Target Identification for 2-Amino-4-(quinolin-4-yloxy)phenol in Oncology Research: A Comprehensive Technical Guide

Executive Summary: The Privileged Nature of the Quinoline Scaffold

In modern oncology drug discovery, the 2-amino-4-(quinolin-4-yloxy)phenol moiety (CAS 769961-40-2) is not merely a chemical building block; it is a "privileged scaffold" engineered for polypharmacology. Structurally, the quinoline nitrogen acts as a critical hydrogen bond acceptor in the ATP-binding pocket's hinge region of receptor tyrosine kinases (RTKs). Meanwhile, the flexible ether linkage (the oxygen bridging the quinoline and the phenol) allows the molecule to adapt to the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif.

This structural plasticity makes it an ideal precursor for Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of kinases such as VEGFR-2 (KDR), c-Met, and PDGFR ()[1]. This guide details the rigorous, causality-driven methodologies required to validate the targets of this scaffold.

The Strategy: A Causality-Driven Target Identification Workflow

Identifying and validating the specific targets of a 2-amino-4-(quinolin-4-yloxy)phenol derivative requires a hierarchical approach. We do not simply throw compounds at a kinome panel; we build a chain of causality from in silico prediction to biochemical binding, and finally to cellular phenotypic modulation.

-

Phase 1: In Silico Pharmacophore Modeling: Before synthesizing derivatives, molecular docking and molecular dynamics (MD) simulations are employed to predict target engagement. Recent hybrid in silico approaches have demonstrated that quinoline-based scaffolds can simultaneously target VEGFR-2 and downstream effectors like K-RAS by exploiting specific amino acid interactions, effectively preventing the synthesis of sterically hindered analogs ()[2].

-

Phase 2: Biochemical Kinase Profiling: To establish direct causality without the confounding variables of cellular permeability or efflux pumps, we utilize cell-free biochemical assays.

-

Phase 3: Intracellular Target Engagement: A compound that binds a purified kinase in a buffer may fail in vivo due to high intracellular ATP concentrations. Therefore, we mandate the use of the Cellular Thermal Shift Assay (CETSA) to prove physical target binding inside a living cell.

-

Phase 4: Phenotypic Validation: Finally, the biochemical and cellular binding data must translate into a relevant oncological phenotype, such as the inhibition of VEGF-induced angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) ()[3].

Figure 1: Hierarchical workflow for target ID of 2-amino-4-(quinolin-4-yloxy)phenol.

Quantitative Data Presentation

The structural evolution of the 2-amino-4-(quinolin-4-yloxy)phenol scaffold drastically alters its target profile. The table below synthesizes representative data comparing the baseline scaffold to advanced derivatives like the benzimidazole series and N-phenyl urea derivatives (e.g., Ki8751)[1][3].

| Compound / Scaffold Modification | VEGFR-2 IC₅₀ (nM) | PDGFRα IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (nM) | Primary Mechanism |

| Unsubstituted Scaffold (Baseline) | 250 | 410 | >1000 | Weak Type I ATP-competitive binding |

| Benzimidazole Derivative | 12 | 45 | 85 | Hinge-binding optimization |

| N-phenyl urea Derivative (Ki8751) | 0.90 | 67 | 1.5 | Type II (DFG-out) stabilization |

Visualizing the Mechanism of Action

Figure 2: Mechanism of action for VEGFR-2 inhibition by the quinoline scaffold.

The Execution: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality Check: Why TR-FRET? It eliminates false positives caused by compound auto-fluorescence (common in multi-ring systems like quinolines) by utilizing a time-delay measurement.

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the 2-amino-4-(quinolin-4-yloxy)phenol derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (vehicle control).

-

Enzyme Addition: Add recombinant human VEGFR-2 kinase domain (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

-

Reaction Initiation: Add a master mix containing ATP (at the exact Kₘ value for VEGFR-2, typically 10 µM) and the biotinylated peptide substrate. Self-validation: Running the assay at Kₘ ensures sensitivity to ATP-competitive inhibitors.

-

Incubation & Termination: Incubate for 60 minutes. Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

-

Readout: Measure the FRET signal (excitation 340 nm, emission 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Check: Why CETSA? It proves that the compound crosses the cell membrane and physically stabilizes the target protein against heat-induced denaturation in a live cellular matrix, competing directly with physiological ATP.

-

Cell Treatment: Seed HUVEC cells in 6-well plates. Treat with the compound (e.g., 1 µM) or 0.1% DMSO (negative control) for 2 hours at 37°C.

-

Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes.

-

Heat Shock: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (native) protein fraction from the precipitated (denatured) proteins.

-

Detection: Run the soluble fractions on an SDS-PAGE gel and perform a Western Blot using a specific anti-VEGFR-2 antibody.

-

Data Interpretation: A rightward shift in the melting temperature (Tₘ) of VEGFR-2 in the compound-treated samples compared to the DMSO control confirms direct intracellular target engagement.

References

- Amgen Inc. "Fused azoles such as 2,5-disubstituted benzimidazoles, benzoxazoles and benzothiazoles as kinase inhibitors." World Intellectual Property Organization, WO2004085425A1.

-

Kubo, K., et al. "Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas." Journal of Medicinal Chemistry, 2005. Available at:[Link]

-

Bono, A., et al. "A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents." Pharmaceuticals, 2025. Available at:[Link]

Sources

- 1. Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2003082272A1 - Substituted benzazoles and use thereof as raf kinase inhibitors - Google Patents [patents.google.com]

2-Amino-4-(quinolin-4-yloxy)phenol: A Pivotal Scaffold for Kinase Inhibitor Synthesis

[1]

Executive Summary

2-Amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) represents a high-value pharmacophore scaffold in medicinal chemistry, specifically within the domain of tyrosine kinase inhibition.[1] It serves as the penultimate precursor for constructing fused azole systems —most notably benzoxazoles and benzimidazoles —that function as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1]

This scaffold combines a quinoline hinge-binder with an aminophenol moiety capable of cyclization.[1] Its structural architecture allows for the precise positioning of the quinoline ring within the ATP-binding pocket while the phenol-derived heterocycle extends into the hydrophobic back pocket, a mechanism validated by X-ray crystallography in drug discovery campaigns (e.g., Amgen, Wyeth).[1]

Chemical Architecture & Pharmacophore Analysis[1]

The scaffold is defined by three distinct structural zones that dictate its biological utility:

| Structural Zone | Chemical Moiety | Pharmacological Function |

| Zone A | Quinoline Ring | Hinge Binder: Mimics the adenine ring of ATP.[1] Nitrogen at position 1 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR-2).[1] |

| Zone B | Ether Linkage (-O-) | Flexible Spacer: Provides the necessary geometry and rotational freedom to orient the quinoline ring relative to the inner hydrophobic pocket.[1] |

| Zone C | 2-Aminophenol Core | Cyclization Handle: The ortho-amino and hydroxyl groups are reactive "handles" used to close the ring into a benzoxazole or benzimidazole.[1] This fused ring system interacts with the "gatekeeper" residue.[1] |

Pharmacophore Mapping

The diagram below illustrates how this scaffold translates into a bioactive kinase inhibitor.[1]

Figure 1: Pharmacophore transition from the amino-phenol scaffold to the active benzoxazole kinase inhibitor.[1]

Synthetic Methodology

The synthesis of 2-amino-4-(quinolin-4-yloxy)phenol is a convergent process involving nucleophilic aromatic substitution followed by functional group manipulation.[1]

Protocol: Synthesis from 4-Chloroquinoline

Reference Standard: Potashman et al., J. Med.[1] Chem. 2007 [1].[1][2]

Step 1: Ether Formation (Nucleophilic Aromatic Substitution)[1]

-

Reagents: 4-Chloroquinoline, Hydroquinone (or 4-(benzyloxy)phenol), Base (NaH or K2CO3), Solvent (DMF or DMSO).[1]

-

Conditions: High temperature (100–140°C).[1]

-

Mechanism: The phenoxide anion attacks the electron-deficient C4 position of the quinoline ring (activated by the ring nitrogen).[1]

-

Product: 4-(Quinolin-4-yloxy)phenol.[1]

Step 2: Regioselective Nitration[1]

-

Reagents: Nitric acid (HNO3), Acetic acid or H2SO4.[1]

-

Conditions: 0°C to Room Temperature.

-

Outcome: Introduction of a nitro group (-NO2) ortho to the hydroxyl group.[1] The hydroxyl group directs the electrophilic aromatic substitution to the ortho position.[1]

-

Product: 2-Nitro-4-(quinolin-4-yloxy)phenol.[1]

Step 3: Reduction to Title Scaffold[1]

-

Reagents: H2/Pd-C, Fe/NH4Cl, or SnCl2.[1]

-

Conditions: Ethanol/MeOH, Reflux or RT under H2 atmosphere.[1]

-

Outcome: Reduction of the nitro group to a primary amine.[1]

-

Final Product: 2-Amino-4-(quinolin-4-yloxy)phenol .

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway yielding the 2-amino-4-(quinolin-4-yloxy)phenol scaffold.

Biological Application: VEGFR-2 Inhibition

The primary utility of this scaffold is in the generation of inhibitors for VEGFR-2 (KDR) , a receptor tyrosine kinase central to tumor angiogenesis.[1][2]

Mechanism of Action

When cyclized to a benzoxazole (e.g., utilizing Cyanogen Bromide), the resulting molecule functions as a Type I or Type II inhibitor :

-

Hinge Binding: The quinoline nitrogen forms a hydrogen bond with Cys919 in the hinge region of VEGFR-2.[1]

-

Gatekeeper Interaction: The benzoxazole core (formed from the scaffold) sits near the gatekeeper residue (Val916 ), often forming hydrophobic contacts.[1]

-

Solvent Front: Substituents added to the 2-amino group of the benzoxazole extend towards the solvent front, improving solubility and pharmacokinetic properties.[1]

Validated Potency Data

Derivatives synthesized from this scaffold have demonstrated nanomolar potency.[1][3][4]

| Compound Class | Core Structure | Target | IC50 (Enzymatic) | Cellular Assay (HUVEC) |

| Precursor | 2-Amino-4-(quinolin-4-yloxy)phenol | N/A | Inactive/Low | N/A |

| Derivative | 2-Aminobenzoxazole (Compound 22 [1]) | VEGFR-2 | 9 nM | 2 nM |

| Derivative | 2-Aminobenzimidazole | VEGFR-2 | 14 nM | 10 nM |

Signaling Pathway Impact

Inhibition of VEGFR-2 by scaffold-derived drugs blocks the downstream signaling cascade responsible for endothelial cell proliferation.[1]

Figure 3: Inhibition of the VEGF signaling cascade by benzoxazoles derived from the title scaffold.[1]

References

-

Potashman, M. H., et al. (2007).[1][5] "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 50(18), 4351–4373.[1][5]

-

PubChem. (n.d.).[1][6] "Compound Summary: 2-amino-4-(quinolin-4-yloxy)phenol."[1] National Center for Biotechnology Information.[1]

-

Chemical Book. (n.d.).[1][6] "2-amino-4-(quinolin-4-yloxy)phenol CAS 769961-40-2."[1]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antrafenine - Wikipedia [en.wikipedia.org]

Binding Affinity Profiling of 2-Amino-4-quinolin-4-yloxyphenol: A Fragment-Based Approach to Receptor Tyrosine Kinase Inhibition

Executive Summary

In the landscape of targeted oncology, the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway remains a cornerstone therapeutic strategy. The compound 2-amino-4-quinolin-4-yloxyphenol (CAS 769961-40-2) serves as a highly privileged pharmacophore and critical synthetic intermediate in the development of potent Receptor Tyrosine Kinase (RTK) inhibitors, particularly benzimidazoles and benzoxazoles targeting VEGFR-2 (KDR) .

This technical guide provides an in-depth framework for evaluating the binding affinity and kinetic profile of this specific fragment. By treating this molecule not just as a precursor, but as a standalone ligand, researchers can leverage Fragment-Based Drug Discovery (FBDD) principles to map its binding kinetics, optimize Ligand Efficiency (LE), and rationally design next-generation kinase inhibitors.

Structural Biology & Binding Mechanism

To successfully optimize a fragment into a lead compound, one must first understand the causality of its binding interactions at the atomic level. The 2-amino-4-quinolin-4-yloxyphenol scaffold exhibits a highly efficient, dual-motif binding strategy within the ATP-binding pocket of RTKs:

-

The Quinoline Motif (The Anchor): The nitrogen atom of the quinoline ring acts as the primary anchor, forming a critical, high-affinity hydrogen bond with the backbone amide of the kinase hinge region (specifically Cys919 in VEGFR-2).

-

The 4-Yloxy Linker (The Vector): The ether oxygen introduces a specific dihedral angle, projecting the rest of the molecule out of the adenine-binding pocket. This vectoring is crucial for navigating the DFG-in/DFG-out conformational states of the kinase.

-

The 2-Aminophenol Moiety (The Synthetic Handle): This group extends toward the solvent-exposed region or the hydrophobic pocket. In mature, orally active drugs, this moiety is often cyclized into a benzoxazole or benzimidazole, which establishes additional van der Waals interactions, displaces ordered water molecules, and drastically improves metabolic stability .

Fig 1: VEGFR-2 signaling pathway and the inhibitory node of the quinoline fragment.

Rationale for Biophysical Characterization

When assessing the binding affinity of low-molecular-weight fragments (

Why SPR over Isothermal Titration Calorimetry (ITC)?

Fragments typically exhibit weak affinities (

Quantitative Data Presentation

The following table summarizes representative baseline binding affinities and kinetic parameters for the 2-amino-4-quinolin-4-yloxyphenol fragment against a panel of RTKs. This data illustrates the inherent selectivity profile of the raw scaffold prior to chemical optimization into a mature drug.

| Target Kinase | Ligand Efficiency (kcal/mol/HA) | |||

| VEGFR-2 (KDR) | 45.2 | 0.38 | ||

| PDGFR | 85.0 | 0.35 | ||

| c-Met | 120.5 | 0.32 | ||

| FGFR1 | > 500 | N/A | N/A | < 0.25 |

(Note: Data represents typical FBDD screening benchmarks for this unoptimized chemical scaffold.)

Experimental Protocol: SPR Binding Assay

To ensure scientific integrity and trustworthiness, the following SPR protocol is designed as a self-validating system . It incorporates essential controls to isolate true binding events from artifactual noise, which is the most common point of failure in fragment screening.

Fig 2: Self-validating SPR experimental workflow for fragment binding analysis.

Step-by-Step Methodology:

Step 1: Sensor Chip Preparation & Target Immobilization

-

Action: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using a 1:1 mixture of EDC (0.4 M) and NHS (0.1 M).

-

Action: Inject purified recombinant VEGFR-2 kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3000-4000 Response Units (RU).

-

Causality: Amine coupling forms a stable covalent amide bond between the dextran matrix and the protein's primary amines. A high RU density is strictly required for fragments because their low molecular weight generates a very small refractive index change upon binding.

Step 2: Analyte Preparation & DMSO Matching (Critical Step)

-

Action: Prepare a 50 mM stock of 2-amino-4-quinolin-4-yloxyphenol in 100% DMSO. Dilute the stock into the running buffer (PBS-P+ with exactly 5% DMSO) to create a concentration series (3.125, 6.25, 12.5, 25, 50, 100

). -

Causality: Fragments require high concentrations of DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample buffer will cause a bulk shift that entirely masks the true binding signal. A DMSO solvent correction curve (ranging from 4.5% to 5.5% DMSO) must be run prior to the analyte to calibrate the system.

Step 3: Assay Execution (Single-Cycle Kinetics)

-

Action: Inject the concentration series sequentially without regeneration steps in between, progressing from the lowest to the highest concentration.

-

Causality: Single-cycle kinetics (SCK) eliminates the need for harsh regeneration solutions (like NaOH or Glycine-HCl) between injections. This preserves the structural integrity of the immobilized VEGFR-2 over the course of the screening campaign.

Step 4: System Validation & Controls

-

Positive Control: Inject a known high-affinity VEGFR-2 inhibitor (e.g., Sorafenib or a derived Benzoxazole ) at the start and end of the run. Validation: This verifies that the immobilized protein retains its active, folded conformational state throughout the assay.

-

Negative Control: Utilize an unmodified flow cell (Flow Cell 1) activated and deactivated without protein. Validation: Subtracting the FC1 signal from the VEGFR-2 flow cell (FC2) eliminates false positives caused by the fragment binding non-specifically to the dextran matrix.

Step 5: Data Analysis

-

Action: Apply double-referencing (subtracting both the reference flow cell and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant (

) and kinetic rates (

References

-

Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

-

Emerging role of surface plasmon resonance in fragment-based drug discovery Source: Future Medicinal Chemistry (PubMed / NIH) URL:[Link]

Methodological & Application

Application Note: Optimized Protocol for the Preparation and Handling of 2-Amino-4-(quinolin-4-yloxy)phenol Stock Solutions

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Kinase Assays, and Cell-Based Angiogenesis Models

Background and Mechanistic Context

Inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway remains a cornerstone approach in targeted cancer therapeutics. Guided by X-ray crystallography and structure-activity relationship (SAR) modeling, quinoline-ether and aminophenol derivatives—specifically 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2)—serve as critical intermediates and active pharmacophores in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles. These compounds are highly potent, orally active inhibitors of the VEGFR-2 (KDR) receptor tyrosine kinase [1].

Because these inhibitors must penetrate cell membranes to block the intracellular kinase domain of VEGFR-2, their chemical structures are inherently hydrophobic. This hydrophobicity, while necessary for in vivo efficacy, presents significant challenges for in vitro assay preparation. Improper stock solution preparation frequently leads to micro-precipitation, resulting in artificially inflated IC₅₀ values and irreproducible data.

Fig 1: Mechanism of action for quinoline-ether inhibitors targeting the VEGFR-2 signaling pathway.

Physicochemical Profiling & Experimental Causality

To design a robust protocol, we must first analyze the physicochemical properties of 2-amino-4-(quinolin-4-yloxy)phenol [2]. Every step in the subsequent protocol is dictated by these molecular realities.

Table 1: Physicochemical Properties & Protocol Impact

| Property | Value | Causality / Impact on Protocol Design |

| Formula / MW | C₁₅H₁₂N₂O₂ / 252.27 g/mol | Determines molarity calculations (2.52 mg/mL = 10 mM). |

| LogP | ~3.89 | High lipophilicity strictly dictates the use of 100% Anhydrous DMSO for the primary stock. Aqueous buffers will fail. |

| Polar Surface Area | 68.37 Ų | Moderate H-bonding capacity; prone to crashing out rapidly when transitioned into aqueous media without a step-down dilution. |

| Structural Liability | Aminophenol moiety | Highly susceptible to auto-oxidation in the presence of O₂, forming reactive quinone-imines. Necessitates Argon purging. |

| Photostability | UV-sensitive | The quinoline ring and phenol group can undergo photochemical degradation. Amber vials are mandatory. |

Preparation Protocol: 10 mM Primary Stock

This methodology is designed as a self-validating system . By incorporating specific environmental controls and immediate Quality Control (QC) checks, the protocol ensures that the stock solution is chemically intact and fully dissolved before it ever reaches an assay plate.

Materials Required:

-

2-amino-4-(quinolin-4-yloxy)phenol powder (Purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade (Water content <0.005%)

-

Amber glass HPLC vials with PTFE-lined septa

-

Argon or Nitrogen gas source

-

Sonicator bath

Step-by-Step Methodology:

-

Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation. Water introduced at this stage will hydrolyze the DMSO and permanently lower the solubility limit of the compound.

-

Weighing: Using an analytical balance with static control, weigh exactly 5.04 mg of the compound into an amber glass vial.

-

Solvent Addition: Add exactly 2.00 mL of Anhydrous DMSO to achieve a 10 mM stock solution.

-

Dissolution: Vortex the vial vigorously for 60 seconds. If particulate matter remains, place the vial in a room-temperature sonicator bath for 5–10 minutes. Do not heat the bath above 30°C to prevent thermal degradation.

-

Self-Validation QC (Nephelometry & LC-MS):

-

Solubility Check: Take a 5 µL aliquot and dilute it 1:1000 in your target assay buffer. Measure the absorbance at 600 nm against a buffer blank. An OD₆₀₀ > 0.01 indicates micro-precipitation (the solution is a suspension, not a true solution).

-

Integrity Check: Run a 1 µL aliquot of the stock via LC-MS to confirm the absence of a +2 Da mass shift, which would indicate oxidation of the aminophenol to a quinone-imine.

-

-

Aliquoting & Purging: Divide the validated stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Gently blow Argon gas over the headspace of each tube for 3 seconds before capping. Causality: Argon displaces oxygen, preventing the oxidative degradation of the electron-rich aminophenol ring during storage.

-

Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Fig 2: Standardized self-validating workflow for the preparation, QC, and storage of stock solutions.

In Vitro Assay Dilution Guidelines

When transitioning from a 100% DMSO stock to an aqueous biological assay (e.g., HUVEC cellular proliferation assays), direct dilution often causes localized high concentrations of water that shock the compound out of solution. To prevent this, use a serial intermediate dilution matrix .

For cell-based assays, the final DMSO concentration must be kept at or below 0.1% to prevent solvent-induced cytotoxicity.

Table 2: Serial Dilution Matrix for In Vitro Assays (Target: 100 nM Final Concentration)

| Step | Source Solution | Volume of Source | Volume of Diluent | Resulting Concentration | Final DMSO % |

| 1 | 10 mM Primary Stock | 10 µL | 90 µL (100% DMSO) | 1 mM Intermediate | 100% |

| 2 | 1 mM Intermediate | 10 µL | 90 µL (100% DMSO) | 100 µM Intermediate | 100% |

| 3 | 100 µM Intermediate | 10 µL | 9,990 µL (Assay Buffer) | 100 nM Final Assay | 0.1% |

Expert Tip: Always add the DMSO intermediate dropwise into the vortexing aqueous buffer, rather than adding buffer to the DMSO. This ensures the compound is immediately dispersed into the large aqueous volume, minimizing the localized supersaturation that drives nucleation and precipitation.

References

-

Potashman, M. H., Bready, J., Coxon, A., DeMelfi, T. M., DiPietro, L., Doerr, N., Elbaum, D., Estrada, J., Gallant, P., Germain, J., Gu, Y., Harmange, J. C., Kaufman, S. A., Kendall, R., Kim, J. L., Kumar, G. N., Long, A. M., Neervannan, S., Patel, V. F., Polverino, A., … Zhao, H. (2007). "Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry.[Link]

-

ChemSrc Database. (2025). "2-amino-4-(quinolin-4-yloxy)-phenol | 769961-40-2 Physical and Chemical Properties." ChemSrc.[Link]

Application Note: Optimal Solvent Systems for 2-amino-4-(quinolin-4-yloxy)phenol

Part 1: Executive Summary & Chemical Profile[1][2]

The Challenge: Solubility vs. Stability

Dissolving 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) presents a dual challenge common to kinase inhibitor metabolites and intermediates:

-

Hydrophobicity: The quinoline-ether scaffold imposes significant lipophilicity (LogP ~2.5–3.0), limiting aqueous solubility.[1][2]

-

Oxidative Instability: The ortho-aminophenol motif (positions 1 and 2 on the phenol ring) acts as a tridentate ligand trap for oxygen and trace metals, leading to rapid oxidation into dark-colored quinone imines.[1][2]

Critical Warning: Standard dissolution in non-degassed solvents or at alkaline pH (>7.[1][2]5) will result in rapid degradation (browning) and loss of titer.[2] This guide provides protocols to maintain chemical integrity.

Physicochemical Profile

Understanding the ionization states is the key to solubility.[2]

| Property | Value (Est.) | Implication for Solubility |

| Molecular Weight | ~252.27 g/mol | Small molecule, membrane permeable.[1][2] |

| LogP | 2.7 – 3.2 | Poor water solubility (< 0.1 mg/mL) without ionization.[1][2] |

| pKa 1 (Quinoline N) | ~4.9 | Protonation at pH < 4 increases solubility.[1][2] |

| pKa 2 (Aniline NH₂) | ~3.5 – 4.5 | Weakly basic; contributes to solubility only in strong acid.[1][2] |

| pKa 3 (Phenol OH) | ~9.8 – 10.5 | Deprotonation at pH > 10 increases solubility but accelerates oxidation .[1][2] |

| Stability Risk | High | Ortho-aminophenols oxidize to quinone imines in air.[1][2] |

Part 2: Recommended Solvent Systems

Solvent Selection Matrix

Do not use a "one-size-fits-all" approach.[1][2] Select the system based on your downstream application.[2]

| Application | Primary Solvent | Additive/Stabilizer | Notes |

| Stock Storage | DMSO (Anhydrous) | Ascorbic Acid (10 mM) | Gold Standard.[1][2] Store at -20°C under Argon. |

| LC-MS Analysis | Methanol or ACN | 0.1% Formic Acid | Acidic pH stabilizes the amine and prevents oxidation.[1][2] |

| Cell Culture | DMSO | None (in stock) | Dilute 1000x into media.[1][2] Watch for ppt at >10 µM. |

| NMR | DMSO-d6 | DTT (trace) | Use DTT if long acquisition times are needed to prevent browning.[1][2] |

| Synthesis | DMF or DMAc | N₂ Sparging | Requires inert atmosphere.[1][2] |

The "Red Flag" Solvents

-

Water (Neutral pH): Compound is insoluble and will float/aggregate.[1][2]

-

Ethanol (Pure): Moderate solubility; risk of precipitation upon cold storage.[1][2]

-

Basic Buffers (pH > 8): FORBIDDEN. While solubility increases due to phenolate formation, the rate of oxidation increases exponentially (solution turns black within minutes).[1][2]

Part 3: Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Target: Long-term storage for biological assays.

Reagents:

-

Solvent: DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich #276855)[1]

-

Stabilizer (Optional but Recommended): L-Ascorbic Acid[1][2]

Workflow:

-

Deoxygenate Solvent: Sparge the DMSO with dry Nitrogen or Argon gas for 15 minutes prior to use.[2] This is the single most effective step to prevent degradation.[2]

-

Weighing: Weigh the compound into an amber glass vial (protect from UV light).

-

Dissolution:

-

Mixing: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Overlay the headspace with Argon gas, seal tightly with a PTFE-lined cap, and store at -20°C or -80°C.

Protocol B: Aqueous Formulation for Animal Studies (IV/IP)

Target: Solubilizing the hydrophobic scaffold for injection.[1][2]

Concept: Use a co-solvent/surfactant system (Solutol/PEG) combined with pH adjustment.[1][2]

Formulation Vehicle:

Step-by-Step:

-

Dissolve compound completely in DMSO first (Concentration = 10x final target).[1][2]

-

Add PEG 400 and vortex until clear.

-

Slowly add warm (37°C) Saline while vortexing.

Part 4: Visualization & Logic[1][2]

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on the intended application and chemical constraints.

Figure 1: Decision tree for solvent selection based on experimental requirements, highlighting critical stability checkpoints.

Part 5: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Solution turns brown/black | Oxidation of the ortho-aminophenol moiety.[1][2] | Discard. Re-prepare using degassed solvents and add 10mM Ascorbic Acid. Store under Argon.[2] |

| Precipitation in Media | "Crash-out" effect; compound is hydrophobic.[1][2] | Ensure DMSO concentration < 0.5%.[2] Sonicate media before adding cells.[2] Use a carrier protein (BSA) if permissible.[2] |

| Split peaks in LC-MS | pH mismatch or tautomerism.[1][2] | Ensure mobile phase is acidic (0.1% Formic Acid).[1][2] Do not use neutral Ammonium Acetate.[2] |

| Insoluble in Water | Compound is neutral at pH 7.[1][2] | Acidify to pH 4 (1N HCl) to protonate the quinoline nitrogen.[2] |

Part 6: References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 105446975, 2-Amino-4-(oxan-4-yl)phenol (Structural Analog).[1][2] Retrieved from [Link][1][2]

-

University of Tartu. (2023).[1][2] pKa values of nitrogen heterocycles in acetonitrile and water.[2][4] Retrieved from [Link]

-

Molaid. (2023).[1][2] 2-amino-4-(quinolin-4-yloxy)-phenol | CAS 769961-40-2 Properties.[1][2][3] Retrieved from [Link][1][2]

Sources

Application Note: HPLC Method Development for Detection of 2-amino-4-quinolin-4-yloxyphenol

Abstract & Scientific Context

The analyte 2-amino-4-quinolin-4-yloxyphenol represents a critical structural scaffold in medicinal chemistry, particularly in the synthesis of multi-kinase inhibitors (e.g., c-Met, VEGFR inhibitors). Structurally, it comprises a quinoline ring linked via an ether bond to a phenol moiety substituted with a primary amine.

Chromatographic Challenges:

-

Amphoteric Nature: The molecule contains basic sites (quinoline nitrogen, pKa ~4.9; aniline nitrogen, pKa ~4.0) and an acidic site (phenolic hydroxyl, pKa ~10.0). This necessitates precise pH control to prevent peak tailing and ensure retention reproducibility.

-

Hydrophobicity: The aromatic quinoline system imparts significant hydrophobicity, requiring a reversed-phase (RP) mode with high organic elution strength.

-

Solubility: Limited aqueous solubility requires organic-rich diluents for sample preparation.

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol utilizing a C18 stationary phase with acidic mobile phase conditions to ensure full protonation of the basic centers, yielding sharp peak shapes and high sensitivity.

Method Development Strategy (The "Why")

The development logic follows a "First Principles" approach based on the analyte's physicochemical properties.

Column Selection[1]

-

Primary Choice: C18 (Octadecylsilane) with end-capping.

-

Reasoning: The quinoline and phenyl rings provide strong

and hydrophobic interactions. End-capping is critical to minimize secondary silanol interactions with the protonated amine, which causes tailing.

-

-

Alternative: Phenyl-Hexyl .

-

Reasoning: Offers alternative selectivity through

stacking if the C18 separation is insufficient or if resolution from aromatic impurities is required.

-

Mobile Phase Chemistry

-

Buffer Selection: 0.1% Formic Acid (pH ~2.7) or 20 mM Ammonium Formate (pH 3.0) .

-

Mechanism:[1] At pH < 3.0, both nitrogen atoms (quinoline and aniline) are fully protonated (

). This repulsion prevents them from interacting with residual silanols on the silica surface. Furthermore, the phenolic group remains neutral (protonated), ensuring a single ionic state for the molecule.

-

-

Organic Modifier: Acetonitrile (ACN) .

-

Reasoning: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol, due to its dipole-dipole interaction capabilities and lower viscosity.

-

Detection

-

UV Wavelengths:

-

254 nm: Universal aromatic detection (Benzene/Quinoline rings).

-

310 nm: More specific to the conjugated quinoline system, offering higher selectivity against non-conjugated impurities.

-

Experimental Protocol

Reagents and Standards

| Reagent | Grade | Specification |

| Analyte Standard | Reference Standard | >98% Purity (CAS: 769961-40-2) |

| Acetonitrile | HPLC/LC-MS Grade | |

| Water | Milli-Q / HPLC Grade | 18.2 M |

| Formic Acid | HPLC Grade | |

| Ammonium Formate | HPLC Grade | (Optional for buffering) |

Chromatographic Conditions

This protocol is designed as a Self-Validating System , meaning the gradient includes a wash step and re-equilibration to ensure run-to-run reproducibility.

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Controls viscosity and improves mass transfer) |

| Injection Volume | 5 - 10 |

| Detection (DAD) | 254 nm (bandwidth 4 nm), Ref 360 nm; 310 nm (bandwidth 4 nm). |

Gradient Program

Rationale: A linear gradient from 5% to 95% B ensures that both polar impurities (early eluting) and the hydrophobic parent compound (late eluting) are detected.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Hold |

| 2.0 | 95 | 5 | Isocratic Hold (Focus sample) |

| 15.0 | 5 | 95 | Linear Gradient |

| 18.0 | 5 | 95 | Wash Step (Remove lipophilic contaminants) |

| 18.1 | 95 | 5 | Return to Initial |

| 23.0 | 95 | 5 | Re-equilibration (Critical for reproducibility) |

Sample Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of 2-amino-4-quinolin-4-yloxyphenol into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol (sonicate for 5 mins). Note: The free base may be sparingly soluble in water.

-

Working Standard (50

g/mL): Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) . This diluent matches the midpoint of the gradient to prevent solvent shock and peak distortion. -

Filtration: Filter through a 0.22

m PTFE or Nylon syringe filter before injection.

Method Validation Parameters (ICH Q2(R1))

To ensure the method is trustworthy, evaluate the following:

-

Specificity: Inject the diluent (blank) and ensure no interference at the retention time of the analyte (typically ~8-10 min in this gradient).

-

Linearity: Prepare 5 concentrations ranging from 10

g/mL to 100 -

Precision: Inject the Working Standard (50

g/mL) 6 times. RSD of peak area should be -

LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Visualization of Workflows

Diagram 1: Method Development Logic

This flowchart illustrates the decision-making process for optimizing the separation of this amphoteric molecule.

Caption: Decision tree for selecting chromatographic conditions based on the amphoteric properties of the quinoline-phenol derivative.